PCNA-I1 is a small molecule identified through an in silico screen of a chemical library for potential inhibitors of Proliferating Cell Nuclear Antigen (PCNA) []. It belongs to a class of compounds referred to as PCNA inhibitors (PCNA-Is), which demonstrate selective inhibition of tumor cell growth []. PCNA-I1 exhibits greater potency compared to other identified PCNA-Is []. In scientific research, PCNA-I1 serves as a valuable tool for investigating PCNA function and exploring potential therapeutic approaches for cancer treatment [].
Structure and Data
The molecular structure of Pcna-I1 consists of a core that interacts with specific residues in the PCNA protein. Notably, residues such as D86 and K110 are implicated in binding interactions, forming hydrogen bonds and nonpolar interactions with the compound. The precise three-dimensional structure can be modeled based on its interactions with the PCNA trimer, which encircles DNA during replication .
Reactions and Technical Details
Pcna-I1 primarily functions through its interaction with PCNA, leading to inhibition of DNA replication processes. The compound disrupts the normal functioning of PCNA by preventing its association with chromatin and other proteins necessary for DNA synthesis. This inhibition results in reduced cell proliferation and increased DNA damage in cancer cells .
Process and Data
The mechanism by which Pcna-I1 exerts its effects involves several key processes:
Physical and Chemical Properties
While specific physical properties such as melting point or solubility are not detailed in the available literature, general properties can be inferred based on similar compounds:
Scientific Uses
Pcna-I1 has significant potential applications in cancer therapy due to its ability to inhibit tumor growth by targeting PCNA. Its effectiveness has been demonstrated across various tumor types, particularly when used in conjunction with other chemotherapeutic agents that induce DNA damage. Additionally, ongoing research explores its utility against viral infections by disrupting viral replication processes .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3